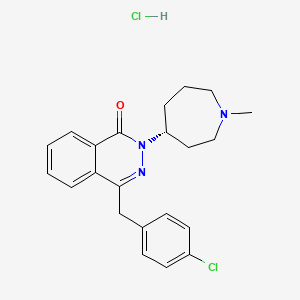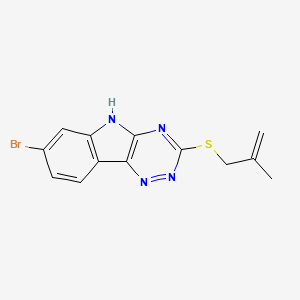
R-Impp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-Impp, also known as PF-00932239, is a potent and selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion . It stimulates the uptake of low-density lipoprotein cholesterol (LDL-C) in hepatoma cells by increasing LDL-R levels, without altering levels of secreted transferrin .
Molecular Structure Analysis
The molecular formula of R-Impp is C24H27N3O2 . The IUPAC name is N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-[(3R)-piperidin-3-yl]propanamide . The molecular weight is 389.5 g/mol .Physical And Chemical Properties Analysis
R-Impp is a light yellow to yellow solid . It has a molecular weight of 389.5 g/mol and a molecular formula of C24H27N3O2 . It has a topological polar surface area of 54.5 Ų .Wissenschaftliche Forschungsanwendungen
Inhibition of PCSK9 Protein Translation
R-Impp has been found to inhibit the translation of the proprotein convertase subtilisin/kexin type 9 (PCSK9) protein . This protein is known to downregulate low-density lipoprotein (LDL) receptor levels on the surface of hepatocytes, resulting in decreased clearance of LDL-cholesterol (LDL-C) . By inhibiting PCSK9 protein translation, R-Impp can potentially increase LDL-R levels and stimulate the uptake of LDL-C in hepatoma cells .
Promotion of LDL-C Uptake
R-Impp promotes the uptake of LDL-C in hepatoma cells by increasing LDL-R levels . This is significant because LDL-C is often referred to as “bad cholesterol” due to its association with an increased risk of atherosclerosis and heart disease.
Sequence-Dependent Blockage of PCSK9 Translation
The blockage of PCSK9 translation by R-Impp occurs in a sequence-dependent manner . This suggests that R-Impp may have a specific target sequence within the PCSK9 mRNA that it binds to, thereby inhibiting its translation.
Direct Binding to Human 80S Ribosomes
R-Impp has been shown to directly bind to human 80S ribosomes . This is significant because the 80S ribosome is the site of protein synthesis in eukaryotic cells. By binding to the ribosome, R-Impp can potentially interfere with the process of protein synthesis.
Potential Application as an Immuno-Stimulatory Agent
Although not directly related to the compound R-Impp, a compound named IMPP-Rb has been identified as a potential immuno-stimulatory agent . This suggests that R-Impp may also have potential applications in the field of immunology.
Treatment of Liver Cancer
R-Impp has been used in research for the treatment of liver cancer . It was found that the deficiency of PCSK9 led to a dose-dependent inhibition of cell proliferation in all cell lines and a decrease in cell migration . When used in combination with simvastatin, a drug used to lower cholesterol levels, it presented synergetic anti-proliferative effects .
Wirkmechanismus
R-IMPP: primarily targets PCSK9 (proprotein convertase subtilisin/kexin type 9), a secreted protein involved in regulating low-density lipoprotein (LDL) receptor (LDL-R) levels on hepatocyte surfaces. By downregulating LDL-R levels, PCSK9 reduces the clearance of LDL-cholesterol (LDL-C) from the bloodstream .
Mode of Action
The interaction between R-IMPP and PCSK9 occurs at the level of protein translation. Rather than affecting PCSK9 transcription or degradation, R-IMPP inhibits PCSK9 translation in a sequence-dependent manner. This surprising mechanism leads to increased LDL-R levels, promoting the uptake of LDL-C in hepatoma cells .
Pharmacokinetics
R-IMPP: exhibits favorable ADME (absorption, distribution, metabolism, and excretion) properties. Its selective binding to human 80S ribosomes, rather than bacterial ribosomes, contributes to its specificity and efficacy
Action Environment
Environmental factors, such as liver function, cellular context, and overall health, likely influence R-IMPP’s action. Stability and efficacy may vary based on individual variations and disease states.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-[(3R)-piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTGXQMSOIQCTJ-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC(=O)N([C@@H]2CCCNC2)C3=NC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
R-Impp | |
Q & A
Q1: What is the primary mechanism of action of R-IMPP?
A1: While the exact mechanism of action is still under investigation, research suggests that R-IMPP exhibits its effects by inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9) []. This inhibition disrupts lipid metabolism, particularly in liver cancer cells, leading to altered lipid handling and potentially impacting tumor growth [].
Q2: How does R-IMPP impact cellular processes in cancer cells?
A2: In vitro studies using liver cancer cell lines (Huh6, Huh7, and HepG2) demonstrated that R-IMPP treatment resulted in dose-dependent inhibition of cell proliferation and a decrease in cell migration []. This suggests that R-IMPP may interfere with key processes involved in cancer cell survival and spread. Additionally, R-IMPP treatment was linked to enhanced lipid uptake and biogenesis, leading to an excessive accumulation of intracellular lipid droplets []. This disruption of lipid homeostasis could contribute to the observed anti-cancer effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)